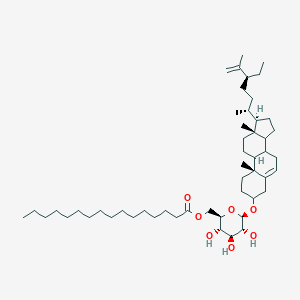
3-Pgsgd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pgsgd is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique synthesis method and mechanism of action, which make it a promising candidate for various research applications. In
Mechanism Of Action
The mechanism of action of 3-Pgsgd involves the inhibition of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, 3-Pgsgd can reduce inflammation and potentially slow the growth of cancer cells.
Biochemical And Physiological Effects
Studies have shown that 3-Pgsgd has a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been shown to have antioxidant effects and can protect cells from oxidative stress. Additionally, 3-Pgsgd has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Pgsgd in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to be effective in inhibiting COX-2 activity and reducing inflammation, making it a useful tool for studying these processes. However, one limitation of using 3-Pgsgd is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 3-Pgsgd. One area of interest is in developing this compound as a potential cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 3-Pgsgd and its potential applications in various disease states. Finally, there is potential for 3-Pgsgd to be used in combination with other drugs or therapies to enhance their effectiveness.
Synthesis Methods
The synthesis of 3-Pgsgd involves the combination of three different chemical compounds: 3-phenylglycidic acid, 1,2-epoxy-3-(4-phenyl) propanol, and sodium hydroxide. The reaction between these compounds produces 3-Pgsgd, which can then be purified using chromatography techniques. This synthesis method is relatively simple and cost-effective, making it an attractive option for researchers seeking to study the compound.
Scientific Research Applications
One of the most promising applications of 3-Pgsgd is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, 3-Pgsgd has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
properties
CAS RN |
123564-57-8 |
|---|---|
Product Name |
3-Pgsgd |
Molecular Formula |
C51H88O7 |
Molecular Weight |
813.2 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C51H88O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,36-37,39-44,46-49,53-55H,3,8-24,26-34H2,1-2,4-7H3/t36-,37+,39?,40?,41-,42?,43?,44-,46-,47+,48-,49-,50+,51-/m1/s1 |
InChI Key |
FLNRGRHFRBLUIT-SLOCDVDJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
synonyms |
3-O-(6'-O-palmitoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien 3-O-(6'-O-palmitoylglucosyl)stigmasta-5,25(27)-diene 3-PGSGD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




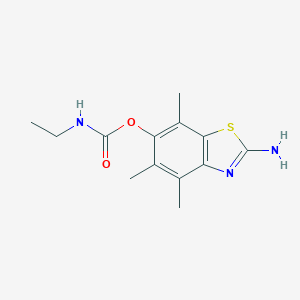
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
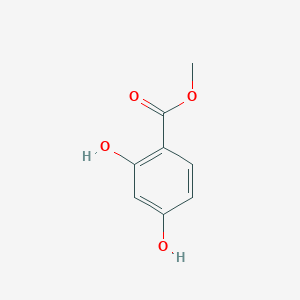
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
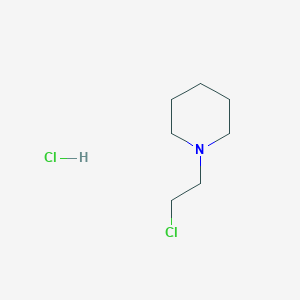
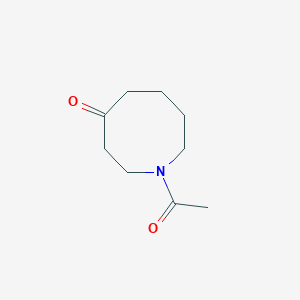
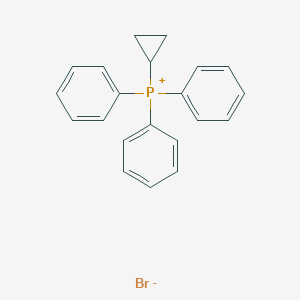
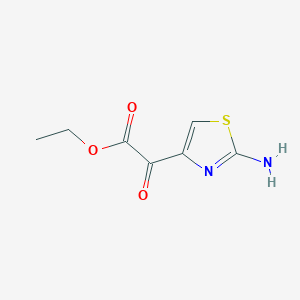

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
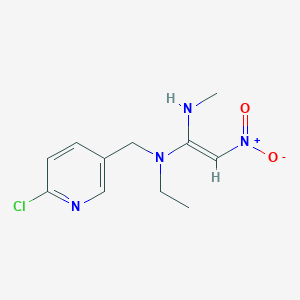
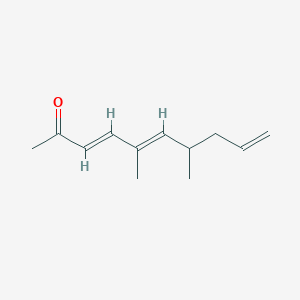
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)